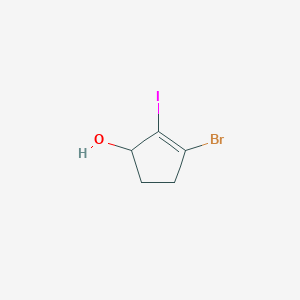
3-Bromo-2-iodocyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-iodocyclopent-2-en-1-ol is an organic compound that belongs to the class of halogenated cyclopentenols. This compound is characterized by the presence of bromine and iodine atoms attached to a cyclopentene ring, along with a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the halogenation of cyclopentene derivatives. For instance, starting with cyclopent-2-en-1-ol, the compound can be brominated using bromine (Br2) in the presence of a suitable solvent like dichloromethane. The resulting 3-bromo derivative can then be iodinated using iodine (I2) and a catalyst such as silver acetate (AgOAc) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-iodocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the double bond. Reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of 3-Bromo-2-iodocyclopent-2-en-1-one.
Reduction: Formation of 3-Bromo-2-iodocyclopentanol or cyclopentane derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-2-iodocyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-iodocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of halogen atoms, making it reactive towards nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-chlorocyclopent-2-en-1-ol: Similar structure with chlorine instead of iodine.
3-Iodo-2-bromocyclopent-2-en-1-ol: Similar structure with reversed positions of bromine and iodine.
3-Bromo-2-fluorocyclopent-2-en-1-ol: Similar structure with fluorine instead of iodine.
Uniqueness
3-Bromo-2-iodocyclopent-2-en-1-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the cyclopentene ring and hydroxyl group makes it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H6BrIO |
|---|---|
Peso molecular |
288.91 g/mol |
Nombre IUPAC |
3-bromo-2-iodocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H6BrIO/c6-3-1-2-4(8)5(3)7/h4,8H,1-2H2 |
Clave InChI |
KKEOEVBHZDWCGK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




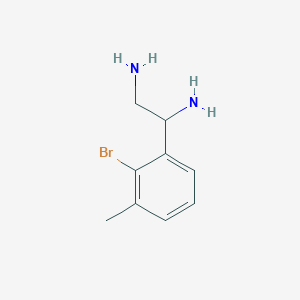

![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)
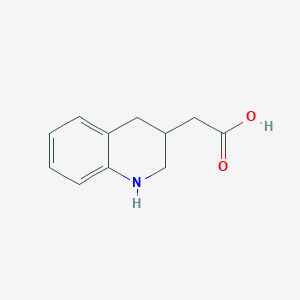

![(E)-N'-methoxy-N-{thieno[2,3-d]pyrimidin-4-yl}methanimidamide](/img/structure/B13053439.png)
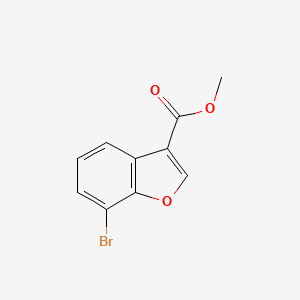
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-5-chloropyrimidin-2-amine](/img/structure/B13053449.png)
![1-(1-benzylpyrrolidin-3-yl)-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13053453.png)
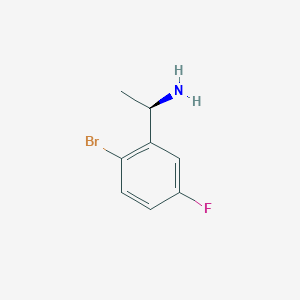
![1-[3-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B13053463.png)

